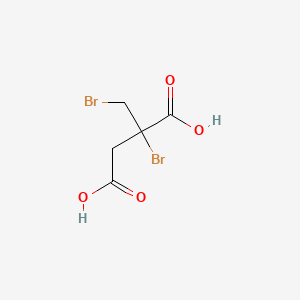
2-Ethylbutyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl 3-oxobutanoate is an organic compound belonging to the class of esters It is structurally characterized by the presence of a 3-oxobutanoate group attached to a 2-ethylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylbutyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (also known as ethyl acetoacetate) with 2-ethylbutyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of the enolate ion from ethyl 3-oxobutanoate. The enolate ion then undergoes nucleophilic substitution with 2-ethylbutyl bromide to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 3-oxobutanoate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can undergo further alkylation reactions with various alkyl halides.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Alkylation: α-Substituted esters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Ethylbutyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethylbutyl 3-oxobutanoate primarily involves its ability to form enolate ions. These enolate ions are highly reactive and can participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Ethylbutyl 3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Both compounds contain the 3-oxobutanoate group, but this compound has an additional 2-ethylbutyl chain, making it more hydrophobic.
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl group instead of an ethyl group, leading to different reactivity and solubility properties.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
13562-88-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-ethylbutyl 3-oxobutanoate |
InChI |
InChI=1S/C10H18O3/c1-4-9(5-2)7-13-10(12)6-8(3)11/h9H,4-7H2,1-3H3 |
InChI Key |
NFAFRNJHCSTARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)







![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)
